molecular formula C11H14N2 B3056320 3-Indolizineethanamine, 2-methyl- CAS No. 70403-45-1

3-Indolizineethanamine, 2-methyl-

Cat. No. B3056320
CAS RN: 70403-45-1
M. Wt: 174.24 g/mol
InChI Key: KNSBRGGQIDZCCQ-UHFFFAOYSA-N
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Description

“3-Indolizineethanamine, 2-methyl-” is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Synthesis Analysis

A recent study has shown that 3-substituted 2-methyl indole analogs can be synthesized and exhibit moderate to good inhibitory activities against Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) . The compound 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone was synthesized and found to be a good inhibitor with the lowest Ki value for both enzymes .


Chemical Reactions Analysis

Indole derivatives, including 3-substituted 2-methyl indole analogs, have been found to exhibit a variety of biological activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .

Scientific Research Applications

Pharmacological Properties and Biological Activity

  • Anti-5-Hydroxytryptamine, Antihistamine, Antiacetylcholine, and CNS-depressant Activities : Indolizine derivatives, including 3-(2-aminoethyl)-2-methylindolizine, demonstrate anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities (Antonini et al., 1977).

Chemical and Physical Properties

  • Molecular Structure and Bonding : Studies on methyl 2-{6′-ethyl-2′,3′,5′,6′,7′,8′-hexahydro-4-hydroxy-2-oxo- spiro­[1H-indole-3(2H),1′(8a'H)-indolizin]-7′-yl}-3-methoxyacrylate, a related compound, reveal insights into the planarity and bond lengths in the indole and indolizine moieties, showing the delocalization of electrons and intramolecular hydrogen bonding (Mukhopadhyyay et al., 1998).

Synthetic Applications and Chemical Reactions

  • Indolizine Synthesis and Fluorescence : Electrochemical synthesis of substituted indolizines, including those related to 3-Indolizineethanamine, 2-methyl-, demonstrates intense fluorescence in solution and crystalline state, indicating potential applications in material science (Troll et al., 1997).
  • Desulfitative Palladium-Catalyzed Arylation : A Pd-catalyzed desulfitative approach to C-3 arylation of indolizine derivatives, including 3-Indolizineethanamine, 2-methyl-, provides a new method for chemical synthesis, expanding the potential chemical applications of these compounds (Zhang et al., 2015).

Future Directions

Indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .

Biochemical Analysis

Biochemical Properties

The electron-donating influence of the methyl group in 3-Indolizineethanamine, 2-methyl- might affect its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Indole derivatives, which are structurally related to indolizines, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Indolizineethanamine, 2-methyl- may also influence cell function and cellular processes.

Molecular Mechanism

It is known that indolizines can interact with metal centers due to the electron-donating influence of the methyl group . This suggests that 3-Indolizineethanamine, 2-methyl- may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-Indolizineethanamine, 2-methyl- at different dosages in animal models have not been directly studied. Studies on related indole derivatives have shown that these compounds can exhibit various biological activities at different dosages . This suggests that 3-Indolizineethanamine, 2-methyl- may also exhibit dosage-dependent effects in animal models.

Metabolic Pathways

Indole derivatives, which are structurally related to indolizines, are known to be involved in the metabolism of tryptophan . This suggests that 3-Indolizineethanamine, 2-methyl- may also be involved in similar metabolic pathways.

Subcellular Localization

The localization of enzymes provides key information for understanding complex metabolic pathways

properties

IUPAC Name

2-(2-methylindolizin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-8-10-4-2-3-7-13(10)11(9)5-6-12/h2-4,7-8H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSBRGGQIDZCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220677
Record name 3-Indolizineethanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70403-45-1
Record name 3-Indolizineethanamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070403451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Indolizineethanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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